Cas no 704-56-3 (5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine)

5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole core with an amine substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. Its rigid, planar conformation enhances binding affinity in biological targets, particularly in kinase inhibition and antimicrobial applications. The oxadiazole moiety contributes to metabolic stability, while the pyridine group offers potential for further functionalization. This compound is commonly utilized in pharmaceutical research for developing novel therapeutic agents due to its balanced solubility and reactivity profile. Its synthetic versatility also supports applications in coordination chemistry and ligand design.
5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine structure
704-56-3 structure
Product Name:5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
CAS No:704-56-3
MF:C7H6N4O
MW:162.148740291595
MDL:MFCD01249681
CID:578102
PubChem ID:12804
Update Time:2025-06-15

5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-OXADIAZOLE, 2-AMINO-5-(4-PYRIDYL)-
    • 2-amino-5-(pyridin-4-yl)-1,3,4-oxadiazole
    • 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
    • 5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
    • 5-Pyridin-4-yl-1,3,4-oxadiazol-2-aminehydrobromide
    • 1,3,4-oxadiazol-2-amine, 5-(4-pyridinyl)-
    • AO-365/40632984
    • SCHEMBL2766462
    • CCG-339744
    • F2182-0117
    • 2-Amino-5-(4-pyridyl)-1,3,4-oxadiazole
    • 704-56-3
    • 5-(4-pyridinyl)-1,3,4-oxadiazol-2-ylamine
    • EN300-33372
    • Z285233812
    • BB 0240995
    • DTXSID10220671
    • BRN 0391156
    • MFCD01249681
    • BS-13600
    • AKOS000123661
    • amino-5-(4-pyridyl)-1,3,4-oxadiazole
    • 5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylamine
    • ALBB-012404
    • 1,3,4-oxadiazol-2-amine, 5-(4-pyridinyl)-, hydrobromide
    • G62884
    • DB-349683
    • BBL029228
    • STL221353
    • MDL: MFCD01249681
    • Inchi: 1S/C7H6N4O/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
    • InChI Key: JQGJTYPZTLAQIC-UHFFFAOYSA-N
    • SMILES: O1C(N)=NN=C1C1C=CN=CC=1

Computed Properties

  • Exact Mass: 162.05428
  • Monoisotopic Mass: 162.054161
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8
  • XLogP3: 0

Experimental Properties

  • Density: 1.357
  • Boiling Point: 384.9°C at 760 mmHg
  • Flash Point: 186.6°C
  • Refractive Index: 1.614
  • PSA: 77.83

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5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:704-56-3)5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
Order Number:A1172251
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:22
Price ($):243.0
Email:sales@amadischem.com

Additional information on 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Professional Introduction to 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS No. 704-56-3)

5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (CAS No. 704-56-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound belongs to the oxadiazole class of molecules, which are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a pyridine moiety in its structure enhances its interactability with biological targets, making it a valuable scaffold for drug discovery.

The chemical structure of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, fused with a pyridine ring at the 4-position. This unique arrangement allows for multiple possible interactions with biological systems, including hydrogen bonding and π-stacking interactions. The amine functional group at the 2-position of the oxadiazole ring provides a site for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on oxadiazole derivatives. The compound 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine has been investigated for its potential role in modulating various biological pathways. For instance, studies have suggested that this molecule may exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. Additionally, its ability to interact with DNA and RNA has been explored, making it a candidate for developing antiviral and anticancer drugs.

The pyridine ring in 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is particularly noteworthy as it can serve as a pharmacophore for binding to specific protein targets. This feature has been leveraged in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are often difficult to inhibit using traditional drug discovery approaches. The oxadiazole core provides additional opportunities for structural diversity through modifications at various positions, allowing researchers to optimize potency and selectivity.

Recent advancements in computational chemistry have further enhanced the understanding of how 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several key enzymes and receptors involved in diseases such as cancer and inflammation. These studies not only provide insights into the molecular mechanisms of action but also guide the development of more effective derivatives.

The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in preclinical and clinical studies.

In conclusion, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines(CAS No. 70456) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so too will its potential applications in medicine and biotechnology.

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Amadis Chemical Company Limited
(CAS:704-56-3)5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine
A1172251
Purity:99%
Quantity:1g
Price ($):243.0
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